5-Methoxy-2-methyl-3-indoleacetic acid
Overview
Description
5-Methoxy-2-methyl-3-indoleacetic acid is an organic compound with the empirical formula C12H13NO3 . It is a white or off-white crystalline solid . This compound is primarily a growth regulator analogue, playing a role in plant growth and development . It also has a broad spectrum of fungicidal activity and can be used as a fungicide in agriculture .
Molecular Structure Analysis
The molecular weight of 5-Methoxy-2-methyl-3-indoleacetic acid is 219.24 . The SMILES string representation is COc1ccc2[nH]c©c(CC(O)=O)c2c1 .Chemical Reactions Analysis
5-Methoxy-2-methyl-3-indoleacetic acid has been used as a reactant in the preparation of various compounds. These include antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, [123I]-indomethacin derivatives as COX-2 targeted imaging agents, histone deacetylase inhibitors, and 2,N6,5′-substituted adenosine derivatives as ligands for A2B adenosine receptor .Physical And Chemical Properties Analysis
5-Methoxy-2-methyl-3-indoleacetic acid has a melting point of 161-163°C . It is soluble in methanol .Scientific Research Applications
Preparation of Antimalarial Agents
“5-Methoxy-2-methyl-3-indoleacetic acid” can be used as a reactant for the preparation of antimalarial agents . This application is particularly important in the field of medicinal chemistry where new drugs are being developed to combat malaria.
Preparation of Indomethacin Analogs
This compound is also used as a reactant for the preparation of indomethacin analogs . Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that reduces fever, pain and inflammation. It is used to treat conditions such as gout, rheumatoid arthritis, and osteoarthritis.
Cyclooxygenase and Lipoxygenase Inhibitors
“5-Methoxy-2-methyl-3-indoleacetic acid” is used in the preparation of cyclooxygenase and lipoxygenase inhibitors . These inhibitors have anti-inflammatory activity and are used in the treatment of various inflammatory diseases.
Preparation of COX-2 Targeted Imaging Agents
This compound is used in the preparation of [123I]-indomethacin derivatives as COX-2 targeted imaging agents . These agents are used in medical imaging to visualize and diagnose diseases.
Quantitative Determination of Indomethacin
“5-Methoxy-2-methyl-3-indoleacetic acid” is used for the quantitative determination of indomethacin and its major impurities in suppository and capsule formulations by High-Performance Liquid Chromatography (HPLC) . This is crucial in pharmaceutical quality control to ensure the safety and efficacy of the drug.
Determination of Serotonin Metabolites
This compound is used in a study to develop fast, sensitive and simultaneous determination of metabolites of serotonin using liquid chromatography with mass spectrometric detection . This application is important in neurochemistry for understanding the role of serotonin in the brain.
Safety and Hazards
Personal protective equipment and face protection should be worn when handling this compound. It should not be inhaled, ingested, or come into contact with skin or eyes. It should be used only under a chemical fume hood .
Relevant Papers 5-Methoxy-2-methyl-3-indoleacetic acid has been used in studies for the quantitative determination of indomethacin and its major impurities in suppository and capsule formulations by HPLC . It has also been used in a study to develop a fast, sensitive, and simultaneous determination of metabolites of serotonin using liquid chromatography with mass spectrometric detection .
Mechanism of Action
Target of Action
5-Methoxy-2-methyl-3-indoleacetic acid is a derivative of indole-3-acetic acid (IAA), which is a primary plant hormone . It is known to have a role in plant growth regulation .
Mode of Action
It is known that indole derivatives can interact with various targets such as nuclear receptors and intestinal hormones . They can also affect the biological effects of bacteria as signaling molecules .
Biochemical Pathways
5-Methoxy-2-methyl-3-indoleacetic acid is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the hydrolysis of indomethacin . Indole and its derivatives, including 5-Methoxy-2-methyl-3-indoleacetic acid, can maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is soluble in methanol , which suggests it may have good bioavailability.
Result of Action
Indole derivatives are known to have a variety of local and heterotopic biological effects by circulating in the plasma .
Action Environment
The action of 5-Methoxy-2-methyl-3-indoleacetic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . The liver and intestine are closely related through the liver–gut axis, and the disorder of intestinal–liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .
properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWGINUZLBAKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183009 | |
Record name | 5-Methoxy-methylindoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-3-indoleacetic acid | |
CAS RN |
2882-15-7 | |
Record name | 5-Methoxy-2-methylindole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2882-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-methylindoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2882-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-methylindoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-2-methylindol-3-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DEACYL INDOMETHACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY9AD0AQM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-methoxy-2-methyl-3-indoleacetic acid in pharmaceutical research?
A: 5-Methoxy-2-methyl-3-indoleacetic acid is a key degradation product of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) . Monitoring its presence in indomethacin formulations is crucial for ensuring drug quality and stability.
Q2: How is 5-methoxy-2-methyl-3-indoleacetic acid formed during indomethacin degradation?
A: Indomethacin can undergo hydrolysis, particularly under alkaline conditions, leading to the cleavage of its amide bond. This process generates 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid as primary degradation products .
Q3: What analytical techniques are commonly employed to detect and quantify 5-methoxy-2-methyl-3-indoleacetic acid in pharmaceutical preparations?
A3: Several analytical methods have been developed for the identification and quantification of 5-methoxy-2-methyl-3-indoleacetic acid. These include:
- High-Performance Liquid Chromatography (HPLC): This technique provides accurate and sensitive quantification of indomethacin and its impurities, including 5-methoxy-2-methyl-3-indoleacetic acid, in various formulations like capsules and suppositories .
- Densitometry: This method, coupled with thin-layer chromatography, allows for the separation and quantification of indomethacin, 4-chlorobenzoic acid, and 5-methoxy-2-methyl-3-indoleacetic acid in pharmaceutical products .
- Derivative Spectrophotometry: This method utilizes the unique spectral characteristics of each component to allow simultaneous determination of indomethacin and 5-methoxy-2-methyl-3-indoleacetic acid in injections .
- UV Spectroscopy: This method utilizes the conversion of indomethacin to 4-chlorobenzoic acid and 5-methoxy-2-methyl-3-indoleacetic acid in alkaline conditions to indirectly quantify indomethacin in pharmaceutical formulations .
Q4: What insights do we have into the structural characteristics of 5-methoxy-2-methyl-3-indoleacetic acid?
A: The crystal structure of 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, an iodinated analog of indomethacin, has been reported . This provides valuable information about the bond distances, angles, and steric strain within the molecule, which can be extrapolated to understand the structure of 5-methoxy-2-methyl-3-indoleacetic acid.
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